HMPAD
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Overview
Description
HMPAD is a chemical compound with the molecular formula C7H18NO3PS It is characterized by the presence of an amino group, a methylsulfanyl group, and a phosphoryl group attached to a hexane backbone
Preparation Methods
The synthesis of HMPAD typically involves the reaction of hexanol with a phosphorylating agent, followed by the introduction of the amino and methylsulfanyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
HMPAD undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to remove the phosphoryl group, yielding simpler derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
HMPAD has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which HMPAD exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, while the amino group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to HMPAD include:
- 1-(Amino-methylsulfanylphosphoryl)oxybutane
- 1-(Amino-methylsulfanylphosphoryl)oxypentane
- 1-(Amino-methylsulfanylphosphoryl)oxyheptane These compounds share similar structural features but differ in the length of the carbon chain. The uniqueness of this compound lies in its specific combination of functional groups and the hexane backbone, which confer distinct chemical and biological properties.
Properties
CAS No. |
150641-14-8 |
---|---|
Molecular Formula |
C7H18NO2PS |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[amino(methylsulfanyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C7H18NO2PS/c1-3-4-5-6-7-10-11(8,9)12-2/h3-7H2,1-2H3,(H2,8,9) |
InChI Key |
ZMRRARNEUWGVIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOP(=O)(N)SC |
Canonical SMILES |
CCCCCCOP(=O)(N)SC |
150641-14-8 | |
Synonyms |
HMPAD O-n-hexyl-S-methylphosphorothioamidate |
Origin of Product |
United States |
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